molecular formula C11H16N4O2 B3831508 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione

1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione

Cat. No. B3831508
M. Wt: 236.27 g/mol
InChI Key: GBEZLKZFWHLDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione, also known as DMPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. DMPD is a pyrrolidine-based dye that exhibits unique optical and electronic properties, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione varies depending on its application. In medicinal chemistry, this compound inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of diseases such as Alzheimer's disease. In materials science, this compound acts as a sensitizer in dye-sensitized solar cells, absorbing light and transferring electrons to the semiconductor material. In environmental science, this compound acts as a fluorescent probe, binding to heavy metal ions and emitting fluorescence upon excitation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In medicinal chemistry, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In materials science, this compound has been shown to improve the efficiency of dye-sensitized solar cells. In environmental science, this compound has been shown to selectively bind to heavy metal ions such as lead and mercury, making it a potential tool for water quality monitoring.

Advantages and Limitations for Lab Experiments

1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. One advantage is its unique optical and electronic properties, which make it a versatile tool for various research applications. Another advantage is its relative ease of synthesis and purification. However, one limitation is the potential toxicity of this compound, which may require special handling and disposal procedures. Another limitation is the limited solubility of this compound in certain solvents, which may affect its performance in certain applications.

Future Directions

There are several future directions for the research and development of 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione. In medicinal chemistry, further studies are needed to evaluate the potential of this compound as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In materials science, further studies are needed to optimize the efficiency and stability of dye-sensitized solar cells using this compound as a sensitizer. In environmental science, further studies are needed to evaluate the potential of this compound as a fluorescent probe for the detection of heavy metal ions in water samples, and to develop new methods for the selective detection and removal of these pollutants. Overall, this compound shows great promise as a versatile tool for various research applications, and further studies are needed to fully explore its potential.

Scientific Research Applications

1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease. In materials science, this compound has been used as a sensitizer in dye-sensitized solar cells, which are a promising alternative to traditional silicon-based solar cells. In environmental science, this compound has been studied as a potential fluorescent probe for the detection of heavy metal ions in water samples.

properties

IUPAC Name

1-(dimethylamino)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-7-5-8(2)14(12-7)9-6-10(16)15(11(9)17)13(3)4/h5,9H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEZLKZFWHLDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CC(=O)N(C2=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione
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1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione
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1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione
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1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione
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1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione
Reactant of Route 6
1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione

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